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molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B178519
M. Wt: 218.25 g/mol
InChI Key: PKYJYPDHSCLTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273057B2

Procedure details

A mixture of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2.45 g, 11.23 mmol) and palladium hydroxide on carbon (20%, 1 g, 1.424 mmol) in ethanol (8 ml)/acetic acid (16 mL) was hydrogenated at 50 psi and 60° C. overnight. The reaction mixture was filtered through celite. Solvent was evaporated in vacuo and the residue was diluted with dichloromethane and washed with saturated sodium bicarbonate. The aqueous layer was extracted with dichloromethane two more times. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo, The crude was be used without purification. tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.896 g) was obtained as a colorless oil.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C(O)(=O)C>C(O)C.[OH-].[OH-].[Pd+2]>[N:1]1([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:9]2[CH:4]([CH2:5][NH:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
N1(C=CC=2C=NC=CC21)C(=O)OC(C)(C)C
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50 psi and 60° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane two more times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was be used without purification

Outcomes

Product
Name
Type
product
Smiles
N1(CCC2CNCCC21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.896 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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